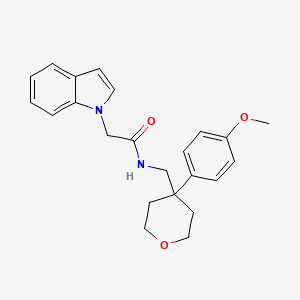
2-(1H-indol-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide represents a significant class of indole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Indole moiety : Provides a core structure associated with various biological activities.
- Tetrahydropyran ring : Contributes to the compound's pharmacokinetic properties.
- Methoxyphenyl group : Enhances lipophilicity and potentially increases biological activity.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro studies showed significant cytotoxic effects against human lung cancer (H460), colon cancer (HT-29), and liver cancer (SMMC-7721) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 | 12.5 | Apoptosis induction |
| HT-29 | 15.0 | G2/M phase arrest |
| SMMC-7721 | 10.0 | DNA fragmentation |
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. It significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Properties
Recent studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage. It appears to modulate pathways involving reactive oxygen species (ROS) and enhance the expression of neuroprotective factors.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : The compound has been found to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| AChE | 0.62 |
| BuChE | 0.69 |
- Modulation of Signaling Pathways : It influences several signaling pathways, including NF-kB and MAPK, which are essential in regulating inflammation and apoptosis.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Lung Cancer Cells : A study published in Nature reported that treatment with the compound led to a reduction in cell viability by inducing apoptosis through the intrinsic pathway, characterized by increased Bax/Bcl-2 ratio and cytochrome c release into the cytosol.
- Inflammation Model in Mice : In a murine model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and histological signs of inflammation, correlating with reduced serum levels of inflammatory markers.
- Neuroprotection in Ischemic Injury : In vitro experiments using primary neuronal cultures exposed to hypoxic conditions showed that the compound significantly reduced cell death and preserved mitochondrial function.
特性
IUPAC Name |
2-indol-1-yl-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-27-20-8-6-19(7-9-20)23(11-14-28-15-12-23)17-24-22(26)16-25-13-10-18-4-2-3-5-21(18)25/h2-10,13H,11-12,14-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJJCFQKBJQVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














